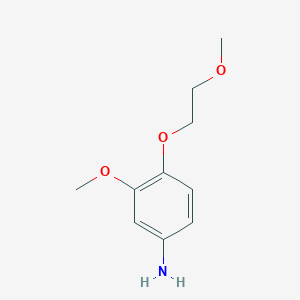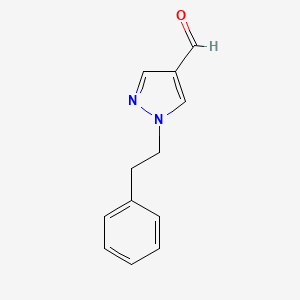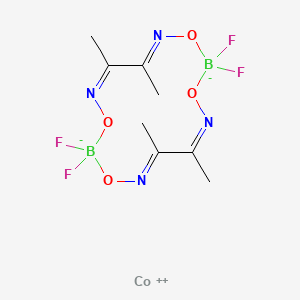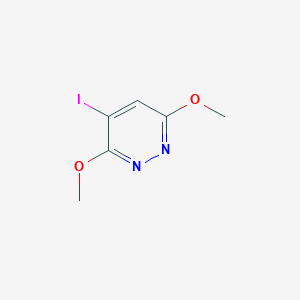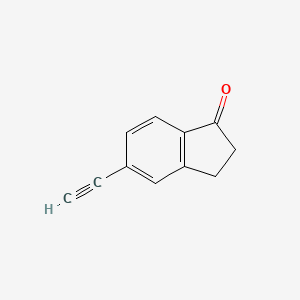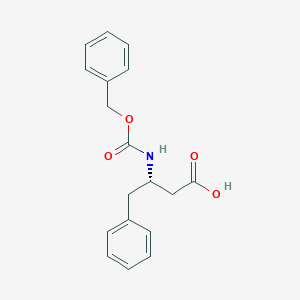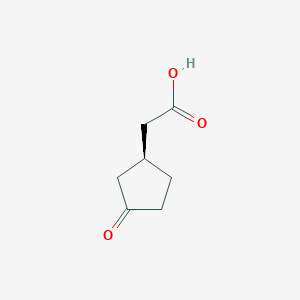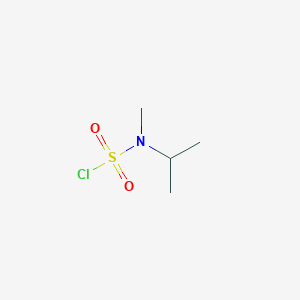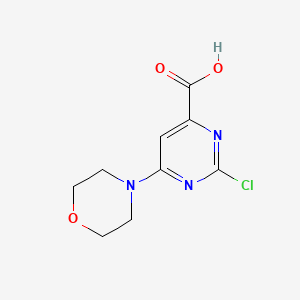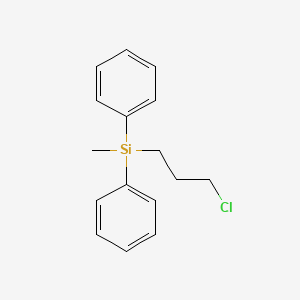
Chloropropyldiphenylmethylsilane
Overview
Description
Chloropropyldiphenylmethylsilane is a chemical compound with the molecular formula C16H19ClSi . It’s primarily used for research and development .
Molecular Structure Analysis
The this compound molecule contains a total of 38 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
This compound has a boiling point of 165-6ºC/1.5mmHg and a density of 1.070 . These properties can be important for handling and storage.Scientific Research Applications
Chlorophyll Fluorescence Analysis
Chlorophyll Fluorescence as a Practical Tool : Research indicates that chlorophyll fluorescence analysis is a powerful technique widely used in plant physiology and ecophysiology. It offers valuable insights into the functioning of photosynthesis and can be a useful tool in research involving Chloropropyldiphenylmethylsilane (Maxwell & Johnson, 2000).
Understanding Plant Stress Physiology : The utilization of chlorophyll fluorescence in plant science, particularly in plant stress physiology, demonstrates its importance. This technique has been instrumental in quantitative, non-invasive methods for assessing photosynthesis in intact leaves (Kooten & Snel, 1990).
Chemical Synthesis and Catalysis
Efficient Catalyst in Chemical Reactions : Chlorotrimethylsilane, a related compound, has been shown to be a highly efficient catalyst in the allylic alkylation of certain compounds. This suggests potential catalytic applications for this compound in similar chemical processes (Deng et al., 2014).
Synthesis and Structural Characterization : A study focused on the synthesis and structural characterization of a related compound, Octakis(3-chloropropyl)octasilsesquioxane, through hydrolytic condensation. This highlights the potential for this compound in similar synthetic and characterization studies (Marciniec et al., 2008).
Improving Mechanical Properties in Materials : Research involving 3-chloropropyltrimethoxysilane (CTS) for enhancing the distribution of water glass in polyurethane matrices suggests possible applications of this compound in improving the mechanical properties of various composite materials (Zhenglong et al., 2016).
properties
IUPAC Name |
3-chloropropyl-methyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClSi/c1-18(14-8-13-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12H,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRKMRQMDVXKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCl)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



